(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
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Overview
Description
(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO3 and its molecular weight is 193.63. The purity is usually 95%.
BenchChem offers high-quality (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis
A study by Waldmann and Braun (1991) demonstrated the asymmetric synthesis of bicyclic amino acid derivatives through Aza‐Diels‐Alder reactions in aqueous solutions, leading to the formation of cycloadducts with high enantiomeric excess. This method provides a pathway for the synthesis of complex bicyclic structures from simpler chiral iminium ions and cyclopentadiene (Waldmann & Braun, 1991).
Enantiopure Analogues
Avenoza et al. (2002) described the synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, presenting a novel approach to creating restricted analogues of 3-hydroxyproline. This synthesis involves key steps such as base-promoted internal nucleophilic displacement and a resolution method for achieving enantiopurity, illustrating the compound's versatility for developing pharmacologically relevant analogues (Avenoza et al., 2002).
Conformationally Constrained Compounds
Armstrong, Bhonoah, and White (2009) explored the catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions, finding enhanced selectivity compared to its monocyclic analogue, beta-proline. This work not only highlights the compound's utility in asymmetric synthesis but also its role in understanding the influence of acid geometry on catalysis, offering insights into the development of new organocatalysts (Armstrong et al., 2009).
Future Directions
The future directions for research on “(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride” could include further exploration of its synthesis, properties, and potential applications. For instance, similar compounds are being synthesized for use in medicinal chemistry .
properties
IUPAC Name |
(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c9-4-1-3-2-8-6(4)5(3)7(10)11;/h3-6,8-9H,1-2H2,(H,10,11);1H/t3-,4+,5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZJFGXCKFZGB-WBHXJHRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(C1O)C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]([C@@H]1O)[C@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride |
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